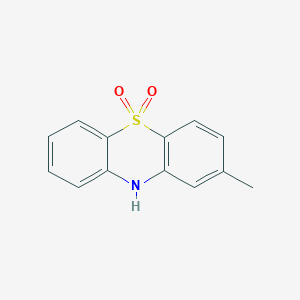![molecular formula C9H11NO4S B14590043 2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- CAS No. 61427-84-7](/img/structure/B14590043.png)
2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- is a heterocyclic organic compound It is a derivative of furanone, characterized by the presence of a methoxy group and a thio-substituted azetidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- typically involves multiple steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the oxidation of furfural, which involves the use of oxidizing agents such as singlet oxygen in the presence of a sensitizer like methylene blue or Rose Bengal.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Thio-substitution with Azetidinone: The final step involves the thio-substitution reaction where the azetidinone moiety is introduced. This can be achieved using thiol-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuranone derivatives.
Substitution: Various substituted furanone derivatives depending on the nucleophile used.
科学的研究の応用
2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- involves its interaction with specific molecular targets. The thio-substituted azetidinone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Furanone: A simpler analog without the methoxy and thio-substituted azetidinone groups.
γ-Crotonolactone: Another furanone derivative with different substituents.
5-Hydroxy-2(5H)-furanone: A hydroxylated derivative of furanone.
Uniqueness
2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]- is unique due to its combination of a methoxy group and a thio-substituted azetidinone moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61427-84-7 |
|---|---|
分子式 |
C9H11NO4S |
分子量 |
229.26 g/mol |
IUPAC名 |
4-[(4-methoxy-5-oxo-2H-furan-3-yl)methylsulfanyl]azetidin-2-one |
InChI |
InChI=1S/C9H11NO4S/c1-13-8-5(3-14-9(8)12)4-15-7-2-6(11)10-7/h7H,2-4H2,1H3,(H,10,11) |
InChIキー |
JVRUYFIYJPLUBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(COC1=O)CSC2CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
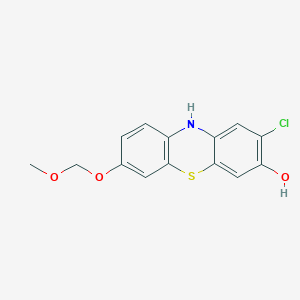
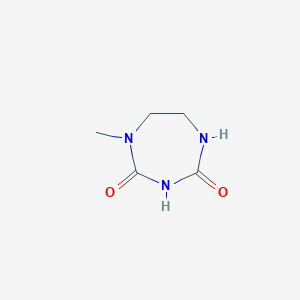

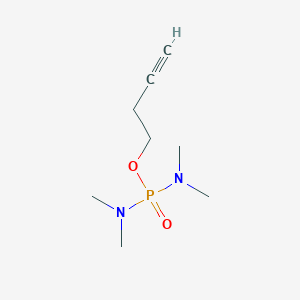
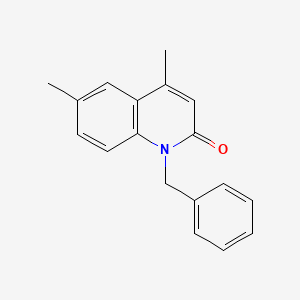

![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)

![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
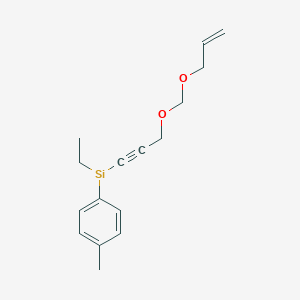
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
